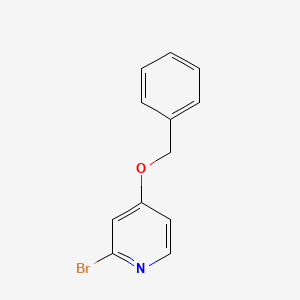

4-(Benzyloxy)-2-bromopyridine

Vue d'ensemble

Description

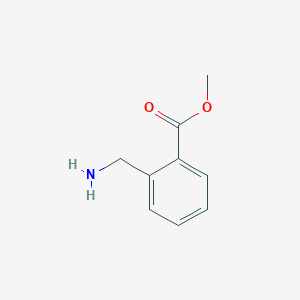

4-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridine ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mécanisme D'action

Target of Action

4-(Benzyloxy)-2-bromopyridine is a chemical compound that is structurally similar to Monobenzone . Monobenzone, also known as 4-(Benzyloxy)phenol, is a compound used medically for depigmentation . The primary target of Monobenzone is melanin-producing cells, known as melanocytes .

Mode of Action

Monobenzone, and by extension this compound, exerts its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

It is proposed that it influences the melanin synthesis pathway, leading to a decrease in melanin production . This results in a depigmentation effect, which is particularly useful in the treatment of conditions like vitiligo .

Pharmacokinetics

This suggests that the compound may have poor oral bioavailability and may be more effective when administered via other routes .

Result of Action

The primary result of the action of this compound is the depigmentation of the skin. This is due to the increased excretion of melanin from melanocytes and the potential destruction of these cells . This can lead to a permanent loss of skin color, which can be beneficial in the treatment of conditions like vitiligo .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as pH, temperature, and the presence of other chemicals can influence the activity and stability of many compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, selectively brominating the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Benzyloxy)-2-bromopyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents like potassium permanganate.

Reduction: The pyridine ring can be reduced to a piperidine derivative using hydrogenation techniques.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as sodium hydride (NaH).

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Oxidation: Benzaldehyde derivatives.

Reduction: Piperidine derivatives.

Applications De Recherche Scientifique

4-(Benzyloxy)-2-bromopyridine is utilized in various scientific research fields:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Biology: In the development of bioactive molecules for pharmaceutical research.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)benzyl chloride

- 4-(Benzyloxy)phenol

Comparison: 4-(Benzyloxy)-2-bromopyridine is unique due to the presence of both a benzyloxy group and a bromine atom on a pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs, which may lack either the bromine atom or the pyridine ring .

Propriétés

IUPAC Name |

2-bromo-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHZRTHVNQCIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2741744.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2741748.png)

![3-(4-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741753.png)

![N-benzhydryl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741755.png)

![lithium(1+) ion 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B2741758.png)

![N-(3,4-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2741761.png)